molecular formula C13H16N2O3 B15054983 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol

2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B15054983
M. Wt: 248.28 g/mol
InChI Key: BOAHLYHCUOETFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and an ethanol moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final step involves the reduction of the carbonyl group to yield the ethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, reaction efficiency, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)acetic acid.

    Reduction: Formation of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: An analogue with a similar phenyl ring substitution but different functional groups.

    5-Amino-pyrazoles: Compounds with a pyrazole ring and amino group, known for their diverse biological activities.

    3,4-Dimethoxyphenylacetic acid: A compound with a similar phenyl ring substitution but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C13H16N2O3/c1-17-12-4-3-10(9-13(12)18-2)11-5-6-14-15(11)7-8-16/h3-6,9,16H,7-8H2,1-2H3

InChI Key

BOAHLYHCUOETFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NN2CCO)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.